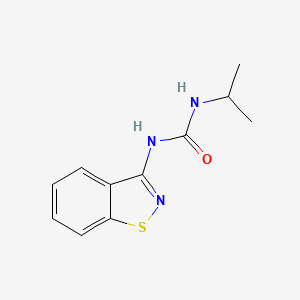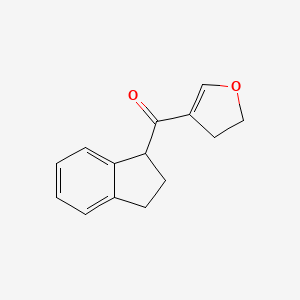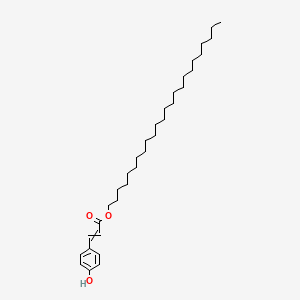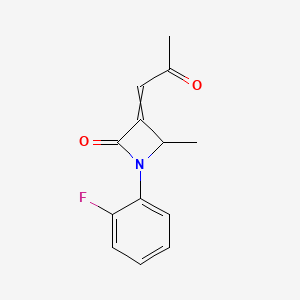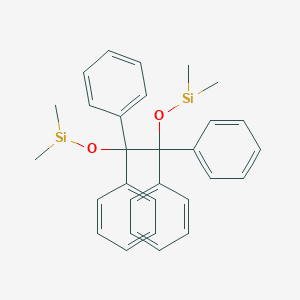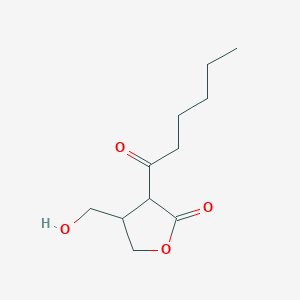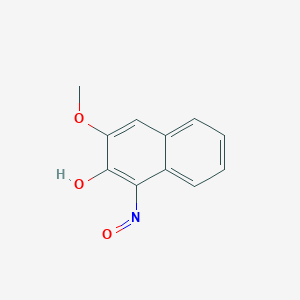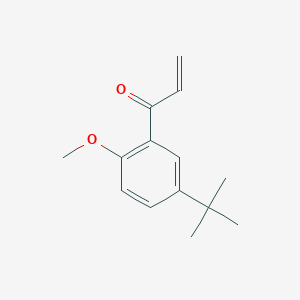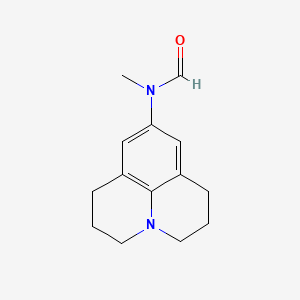
9-(N-Methylformamido)julolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(N-Methylformamido)julolidine is a derivative of julolidine, a heterocyclic aromatic organic compound. Julolidine itself is known for its unique structure, which includes a fused tricyclic nitrogenous heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(N-Methylformamido)julolidine typically involves the reaction of julolidine with N-methylformamide under specific conditions. One common method includes heating julolidine with N-methylformamide in the presence of a catalyst such as an acid or base to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents and purification steps such as recrystallization or chromatography is also common to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: 9-(N-Methylformamido)julolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Wissenschaftliche Forschungsanwendungen
9-(N-Methylformamido)julolidine has found applications in various scientific research fields:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Biology: Employed in bioimaging techniques due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of photoconductive materials and nonlinear optical materials for advanced technological applications
Wirkmechanismus
The mechanism of action of 9-(N-Methylformamido)julolidine involves its interaction with specific molecular targets. In fluorescence-based applications, the compound acts as a molecular rotor, where its fluorescence intensity changes in response to the local environment, such as polarity, pH, and viscosity. This property makes it useful for sensing and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Julolidine: The parent compound, known for its fluorescence properties.
9-Allyl-substituted julolidine: Obtained through amino-Claisen rearrangement, used in similar applications.
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde: Known for its excellent performance in nonlinear optical applications
Uniqueness: 9-(N-Methylformamido)julolidine is unique due to its specific functional group, which enhances its fluorescence properties and makes it suitable for a wide range of applications, particularly in sensing and diagnostics .
Eigenschaften
CAS-Nummer |
101398-40-7 |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-methylformamide |
InChI |
InChI=1S/C14H18N2O/c1-15(10-17)13-8-11-4-2-6-16-7-3-5-12(9-13)14(11)16/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
XBBYZYBTKYQPIY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=O)C1=CC2=C3C(=C1)CCCN3CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


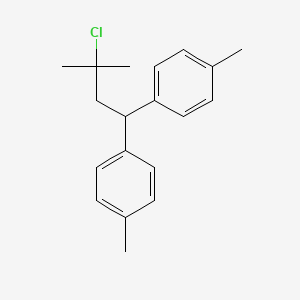
![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
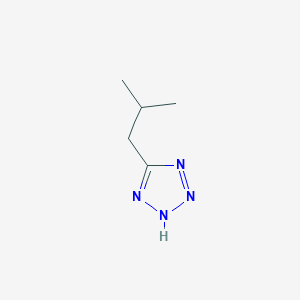
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)

